molecular formula C8H8ClNO3 B2533339 Methyl 5-chloro-6-(hydroxymethyl)nicotinate CAS No. 1134777-22-2

Methyl 5-chloro-6-(hydroxymethyl)nicotinate

Cat. No.: B2533339
CAS No.: 1134777-22-2
M. Wt: 201.61
InChI Key: CZCOMAQHRVALHU-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-(hydroxymethyl)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a chlorine atom at position 5, a hydroxymethyl group at position 6, and a methoxycarbonyl group at position 3. This compound is of interest in organic synthesis and pharmaceutical research due to its functional groups, which allow for further derivatization. The hydroxymethyl group at position 6 is particularly reactive, enabling modifications such as oxidation, esterification, or conjugation in drug development pipelines . The chlorine substituent at position 5 enhances the electron-deficient nature of the pyridine ring, influencing its reactivity in cross-coupling reactions or nucleophilic substitutions .

Stability data suggest that analogs like methyl 6-(hydroxymethyl)nicotinate remain stable at −20 °C for over a year without decomposition, implying that the chloro-substituted variant may exhibit similar storage stability under controlled conditions .

Properties

IUPAC Name

methyl 5-chloro-6-(hydroxymethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-6(9)7(4-11)10-3-5/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCOMAQHRVALHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134777-22-2
Record name methyl 5-chloro-6-(hydroxymethyl)pyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-(hydroxymethyl)nicotinate typically involves the chlorination of nicotinic acid derivatives followed by esterification. One common method involves the reaction of 5-chloronicotinic acid with methanol in the presence of a catalyst to form the methyl ester. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-(hydroxymethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-chloro-6-carboxylic acid nicotinate.

    Reduction: Formation of 5-chloro-6-(aminomethyl)nicotinate.

    Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-6-(hydroxymethyl)nicotinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-(hydroxymethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Positions and Key Properties of Analogous Compounds

Compound Name Substituents (Position) Molecular Formula CAS Number Key Differences vs. Target Compound
Methyl 6-chloro-5-nitronicotinate 6-Cl, 5-NO₂ C₇H₅ClN₂O₄ 104086-21-7 Nitro group (electron-withdrawing) at position 5 vs. chlorine in target
Methyl 6-chloronicotinate 6-Cl C₇H₆ClNO₂ 30766-22-4 Lacks hydroxymethyl at position 6; simpler substitution pattern
Methyl 6-chloro-5-hydroxynicotinate 6-Cl, 5-OH C₇H₆ClNO₃ 59288-38-9 Hydroxyl (polar) at position 5 vs. hydroxymethyl in target
Methyl 5-fluoro-6-methoxynicotinate 5-F, 6-OCH₃ C₈H₈FNO₃ 953780-40-0 Fluoro (smaller, electronegative) at position 5; methoxy (less polar) at 6
Methyl 5-amino-6-methoxynicotinate 5-NH₂, 6-OCH₃ C₈H₁₀N₂O₃ N/A Amino group (basic) at position 5; methoxy lacks hydroxymethyl’s reactivity

Physicochemical Properties

  • Solubility : The hydroxymethyl group in the target compound improves aqueous solubility compared to methyl 6-chloronicotinate or methoxy-substituted analogs (e.g., methyl 6-methoxynicotinate) .
  • Stability: Chlorine at position 5 may increase stability against nucleophilic attack compared to nitro or amino groups, which are prone to reduction or oxidation .

Research Findings and Trends

  • Market Relevance : Analogs like [5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate () highlight the commercial interest in hydroxymethyl-substituted pyridines for nutraceuticals or biologics .
  • Synthetic Efficiency : The aqueous purification step for methyl 6-(hydroxymethyl)nicotinate () suggests scalable synthesis routes for the target compound, avoiding chromatographic methods .

Biological Activity

Methyl 5-chloro-6-(hydroxymethyl)nicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C_8H_8ClN_1O_3 and a molecular weight of 201.61 g/mol. The compound features a pyridine ring substituted with a chlorine atom and a hydroxymethyl group, which contribute to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these pathogens has been reported at levels that suggest potential therapeutic applications.

Pathogen MIC (µg/mL)
Escherichia coli62.5
Staphylococcus aureus78.12

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, especially against antibiotic-resistant strains .

Anticancer Activity

This compound has also shown promise in anticancer research. In vitro studies have demonstrated antiproliferative effects on cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be:

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

These results indicate that the compound may interfere with cancer cell growth, potentially through mechanisms involving apoptosis or cell cycle arrest .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, including enzymes and receptors. The presence of the chloro and hydroxymethyl groups allows for hydrogen bonding and other interactions that can modulate various biochemical pathways.

Interaction Studies

Current research focuses on elucidating the binding affinities of this compound to various enzymes involved in disease mechanisms. Understanding these interactions is crucial for assessing its therapeutic potential in treating infections and cancer .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : A study reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option in an era of rising antibiotic resistance .
  • Anticancer Properties : In another study, the compound's ability to inhibit cell proliferation was linked to its structural features that allow it to disrupt cellular signaling pathways involved in cancer progression.
  • In Silico Studies : Computational analyses have suggested that this compound interacts strongly with specific protein targets, which could lead to further insights into its mechanism of action and potential therapeutic applications .

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